N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22(2)17(14-11-23(3)16-9-7-6-8-13(14)16)10-20-18(25)15-12-24(4)21-19(15)26-5/h6-9,11-12,17H,10H2,1-5H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBQLDUHGKIHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=C3OC)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article provides a detailed overview of its biological activity, focusing on its synthesis, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₃₁N₅O₂
- Molecular Weight : 335.48 g/mol
- CAS Number : 1421373-65-0
The structure includes a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against the HepG2 cell line with an IC₅₀ value of approximately 6.1 μM. This indicates a strong inhibitory effect compared to standard chemotherapeutic agents such as doxorubicin, which has an IC₅₀ of 24.7 μM .
The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:
- Caspase Activation : The compound significantly increases caspase-3 activity in treated HepG2 cells, suggesting that it promotes apoptosis through the intrinsic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation.
- Bcl-2 Family Proteins : The treatment also influences the expression levels of Bcl-2 and Bax proteins, promoting apoptosis through the regulation of pro-apoptotic and anti-apoptotic signals .
Enzyme Inhibition
Beyond its anticancer properties, this pyrazole derivative also shows potential as an enzyme inhibitor:
- Cyclooxygenase Inhibition : Certain pyrazole derivatives have been reported to exhibit selective inhibition of COX-2 with IC₅₀ values ranging from 0.02 to 0.04 μM, indicating their potential use as anti-inflammatory agents .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis rates, with over 22% of cells undergoing early apoptosis after 24 hours of treatment.
- Comparative Analysis : In comparative studies against other synthesized pyrazole derivatives, this compound consistently showed superior cytotoxic effects across multiple cancer cell lines .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound distinguishes itself through:
- This may enhance binding affinity in biological systems .
- 3-Methoxy pyrazole: Electron-donating methoxy substituents (vs. electron-withdrawing chloro/cyano groups in 3a–3e) could modulate electronic properties, altering reactivity or metabolic stability .
- Dimethylaminoethyl side chain: This basic side chain improves aqueous solubility compared to neutral substituents in analogs like 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide () .
Table 1: Substituent Comparison
Physicochemical and Spectroscopic Properties
- Solubility: The dimethylamino group enhances water solubility relative to neutral analogs (e.g., 3a–3e), which rely on chloro or cyano substituents that may reduce bioavailability .
- Spectroscopy :
- ¹H-NMR : The indole protons (δ ~7.0–7.5) and methoxy singlet (δ ~3.8–4.0) would distinguish the target compound from phenyl-based analogs like 3a (δ 7.43–8.12 for phenyl protons) .
- MS : The molecular ion ([M+H]⁺) for the target compound is estimated at ~421, higher than 3a (403.1) or 41 (392.2) due to its larger indole system .
Q & A
Q. How can researchers optimize lead derivatives for improved pharmacokinetics?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability.
- Metabolic Profiling : Identify major metabolites (e.g., via LC-MS/MS) and modify labile groups (e.g., replace methoxy with trifluoromethyl).
- In Vivo PK : Conduct rodent studies to measure AUC, Cmax, and half-life. Adjust logD (via substituent changes) to balance CNS penetration and plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
